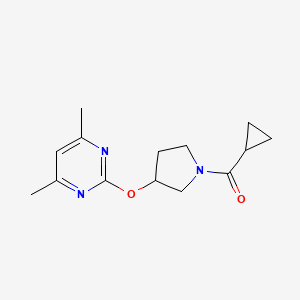
4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C10H6ClF3N4O2 and its molecular weight is 306.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
4H-1,2,4-Triazole derivatives, including those with chlorophenyl groups, have been studied for their potential as corrosion inhibitors. Research shows that such compounds can effectively protect metals like mild steel in acidic environments, such as hydrochloric acid solutions. The effectiveness of these inhibitors is influenced by the nature and type of substituents in the molecule, with some derivatives demonstrating up to 99.6% inhibition efficiency. These compounds adhere to the metal surface following the Langmuir isotherm model, which suggests a strong adsorption process (Bentiss et al., 2007).
Antioxidant and Antimicrobial Properties
Some derivatives of 4H-1,2,4-Triazole, specifically those with a chlorophenyl group, have been synthesized and evaluated for their antioxidant and antimicrobial activities. These studies have found that certain derivatives exhibit significant activity, hinting at their potential use in pharmaceutical applications (Bekircan et al., 2008).
Structural and Spectroscopic Analysis
The structural and spectroscopic characteristics of various 4H-1,2,4-Triazole derivatives, including those with chlorophenyl components, have been extensively studied. Techniques like X-ray diffraction, NMR, and IR spectroscopy have been used to analyze their molecular structures, offering insights into the compound's properties and potential applications (Şahin et al., 2014).
Synthesis and Characterization of New Derivatives
Research in this field also includes the synthesis of novel heterocyclic compounds derived from 4H-1,2,4-Triazole and its derivatives. These studies focus on creating new compounds with potential biological activities, such as enzyme inhibition, which could be relevant in medical and biochemical research (Bekircan et al., 2015).
Application in Photostability Studies
New metal complexes formed from heterocyclic compounds, including 4H-1,2,4-Triazole derivatives, have been synthesized and examined for their photostability properties. These studies are significant for materials science, particularly in enhancing the durability and longevity of polymers exposed to light (Al-khazraji & Al Hassani, 2020).
Tautomerism Study
The tautomerism of triazole derivatives, a chemical phenomenon where compounds can exist in multiple forms, has been a subject of study. Understanding tautomerism is crucial for comprehending the chemical behavior and potential applications of these compounds in various fields (Kubota & Uda, 1975).
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N4O2/c11-6-1-3-7(4-2-6)18-8(5-17(19)20)15-16-9(18)10(12,13)14/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDUULYYRVLXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=C2C(F)(F)F)C[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone](/img/structure/B3006002.png)
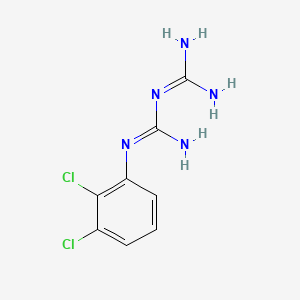

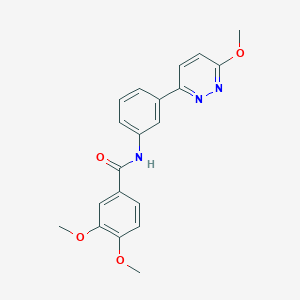
![(E)-2-[4-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile](/img/structure/B3006009.png)
![Ethyl 3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3006012.png)
![N'-[(1E)-2-chloroethylidene]benzohydrazide](/img/structure/B3006013.png)
![3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3006014.png)
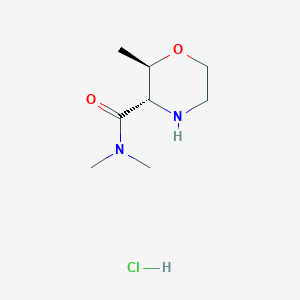

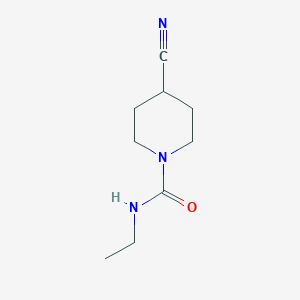
![4-(dipropylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3006022.png)
